

Spectroscopic Characterization & Analysis of 1,2-Epoxycyclopentadecane: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Epoxycyclopentadecane

Cat. No.: B1642944

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Executive Summary

1,2-Epoxycyclopentadecane (CAS: 287-08-1 for cis; 6164-39-2 generic) is a critical macrocyclic intermediate, primarily utilized in the synthesis of macrocyclic musk odorants like cyclopentadecanone (Exaltone®) and pentadecanolide (Exaltolide®). Its analysis requires a rigorous spectroscopic approach to distinguish it from its alkene precursor (cyclopentadecene) and potential ring-opened side products (diols).

This guide provides a self-validating analytical workflow for researchers, focusing on the causality behind spectral features and establishing robust quality control metrics.

Molecular Architecture & Physicochemical Context^{[1][2][3][4]}

The 15-membered ring of **1,2-epoxycyclopentadecane** possesses unique conformational mobility compared to smaller cycloalkanes. Unlike rigid small rings, the macrocycle adopts multiple low-energy conformations, which can lead to signal broadening in NMR spectra at room temperature.

- Molecular Formula: C₁₅H₂₈O
- Molecular Weight: 224.38 g/mol
- Stereochemistry: The compound exists primarily as cis or trans isomers, depending on the alkene precursor. The cis-isomer is the most common commercial form derived from cis-cyclopentadecene.
- Key Analytical Challenge: Distinguishing the epoxide from the starting alkene and preventing acid-catalyzed hydrolysis during handling.

Infrared Spectroscopy (Vibrational Analysis)

IR spectroscopy serves as the primary rapid screening tool. It is non-destructive and immediately identifies the success of the epoxidation reaction by monitoring the disappearance of alkene bands and the appearance of epoxide-specific stretches.

Diagnostic Bands & Assignments[3][5]

Frequency (cm ⁻¹)	Vibration Mode	Diagnostic Significance
2920, 2850	C-H Stretch (Asym/Sym)	Strong aliphatic methylene backbone. Not diagnostic for functional group but confirms macrocyclic nature.
1460	CH ₂ Scissoring	Characteristic of long alkyl chains/macrocycles.
1240–1260	Ring Breathing	Critical: Symmetric stretching of the epoxide ring. Often overlaps with other fingerprints but distinct in pure samples.
830–850	C-O-C Asym. Stretch	Primary ID: The most reliable diagnostic band for 1,2-disubstituted epoxides.
~1640 (Absent)	C=C Stretch	Purity Check: Presence indicates unreacted cyclopentadecene.
3400 (Absent)	O-H Stretch	Stability Check: Presence indicates ring opening to 1,2-dihydroxycyclopentadecane (diol).

Experimental Protocol: Thin Film Analysis

- Preparation: Deposit 1 drop of neat oil between two NaCl or KBr plates. Do not use solvent (e.g., CHCl₃) as it may obscure the fingerprint region.
- Acquisition: Scan from 4000 to 600 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
- Validation: The baseline at >3000 cm⁻¹ must be flat. Any broad absorbance centered at 3400 cm⁻¹ necessitates immediate drying or redistillation.

Nuclear Magnetic Resonance (NMR) Profiling[6]

NMR is the structural gold standard. It provides the only reliable method to quantify stereochemistry and purity simultaneously.

^1H NMR (Proton) – 400 MHz, CDCl_3

The large number of methylene protons (26H) creates a massive overlapping envelope, making the distinct epoxide protons the sole quantitative handle.

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
2.80 – 2.95	Multiplet (m)	2H	Epoxide C-H	Deshielded by oxygen but shielded relative to ethers due to ring strain anisotropy.
1.20 – 1.80	Broad Multiplet	26H	Ring -CH ₂ -	The "methylene envelope." High conformational mobility averages these signals.
5.30 – 5.40	Multiplet	(Impurity)	Alkene =C-H	Critical Impurity: Residual cyclopentadecene.
3.40 – 3.80	Multiplet	(Impurity)	Diol -CH-OH	Critical Impurity: Hydrolysis product.

Self-Validating Purity Protocol

To validate the sample purity, perform the following integration calculation:

- Set the integral of the 1.2–1.8 ppm region to 26.00.

- Integrate the 2.80–2.95 ppm region.
- Pass Criteria: The epoxide integral must be 2.00 ± 0.10 .
 - If < 1.90 :^[1] Check for non-protonated impurities or incorrect molecular weight assumption.
 - If > 2.10 : Suspect solvent contamination overlapping the region.

¹³C NMR (Carbon) – 100 MHz, CDCl₃

Chemical Shift (δ ppm)	Assignment	Notes
56.0 – 58.0	Epoxide C1, C2	Diagnostic peaks. Cis isomers typically resonate slightly upfield of trans.
23.0 – 28.0	Ring -CH ₂ -	Multiple peaks depending on ring conformation and symmetry.

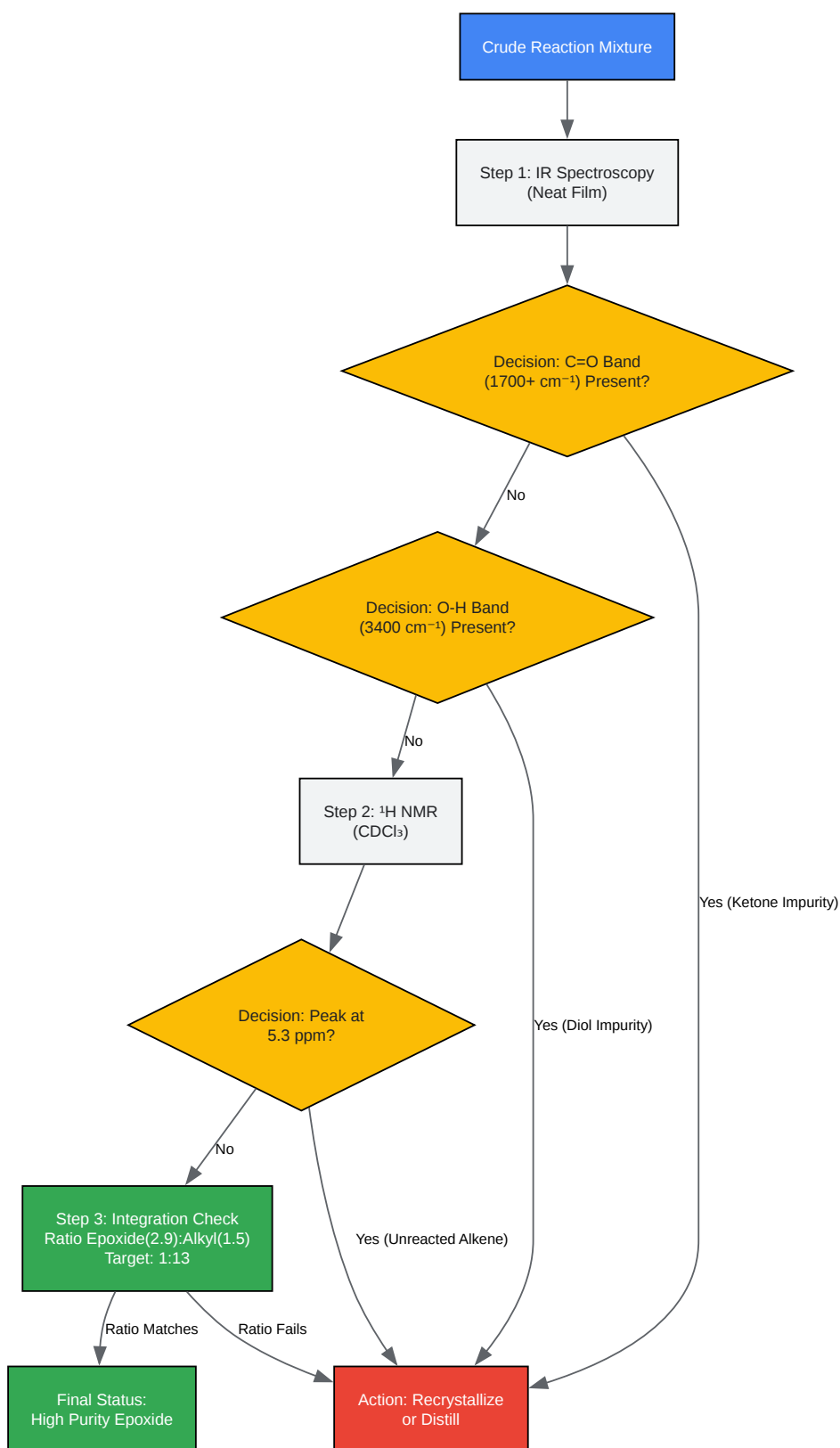
Mass Spectrometry & Fragmentation Dynamics

Mass spectrometry confirms the molecular weight, but epoxides are fragile. Soft ionization (CI or ESI) is preferred over Electron Impact (EI) to observe the molecular ion.

- Ionization Mode: EI (70 eV) or CI (Isobutane/Ammonia).
- Molecular Ion (M⁺): m/z 224 (Visible in CI; often weak/absent in EI).
- Key Fragments (EI):
 - m/z 206 (M - 18): Loss of water (characteristic of cyclic alcohols/epoxides rearranging).
 - m/z 41, 55, 69: Hydrocarbon series () dominating the lower mass range due to the macrocyclic alkyl chain.
 - Alpha-Cleavage: Rupture adjacent to the epoxide oxygen may generate specific aldehyde/ketone isomers (e.g., cyclopentadecanone isomers) prior to fragmentation.

Experimental Workflow & Decision Logic

The following diagram outlines the logical flow for characterizing a synthesized batch of **1,2-epoxycyclopentadecane**. It integrates the spectral data into a decision-making process.



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Caption: Logical decision tree for the spectroscopic validation of **1,2-epoxycyclopentadecane**, prioritizing impurity detection (alkene/diol/ketone) before quantitative purity assignment.

References

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